molecular formula C13H22O B14229904 1-(2-Pentylcyclopropyl)pent-4-EN-2-one CAS No. 824392-01-0

1-(2-Pentylcyclopropyl)pent-4-EN-2-one

Katalognummer: B14229904
CAS-Nummer: 824392-01-0
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: ZGXYXCBHVQRDQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Pentylcyclopropyl)pent-4-EN-2-one is an organic compound with the molecular formula C13H22O It is a cyclopropyl derivative with a pentenone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pentylcyclopropyl)pent-4-EN-2-one can be achieved through several methods. One common approach involves the reaction of a suitable cyclopropyl precursor with a pentenone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Pentylcyclopropyl)pent-4-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(2-Pentylcyclopropyl)pent-4-EN-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Pentylcyclopropyl)pent-4-EN-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Penten-2-one: A structurally similar compound with a pentenone group but lacking the cyclopropyl moiety.

    Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.

Uniqueness

1-(2-Pentylcyclopropyl)pent-4-EN-2-one is unique due to the presence of both a cyclopropyl group and a pentenone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

824392-01-0

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

1-(2-pentylcyclopropyl)pent-4-en-2-one

InChI

InChI=1S/C13H22O/c1-3-5-6-8-11-9-12(11)10-13(14)7-4-2/h4,11-12H,2-3,5-10H2,1H3

InChI-Schlüssel

ZGXYXCBHVQRDQX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CC1CC(=O)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.